molecular formula C18H20N2O3 B6702094 N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]furan-2-carboxamide

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]furan-2-carboxamide

Cat. No.: B6702094
M. Wt: 312.4 g/mol
InChI Key: BBEPUPZFMTYPQK-UHFFFAOYSA-N
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Description

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a furan ring, and a trimethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-9-12(2)16(13(3)10-11)20-7-6-14(18(20)22)19-17(21)15-5-4-8-23-15/h4-5,8-10,14H,6-7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEPUPZFMTYPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCC(C2=O)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Trimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions using 2,4,6-trimethylbenzene.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]furan-2-carboxamide: shares similarities with other pyrrolidinone and furan derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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